molecular formula C22H20ClN5O3 B11318890 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11318890
M. Wt: 437.9 g/mol
InChI Key: VSGUSOYWWUKFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzoxazole ring, a triazole ring, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C22H20ClN5O3

Molecular Weight

437.9 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C22H20ClN5O3/c1-13-20(22(29)24-12-17-3-2-10-30-17)25-27-28(13)16-8-9-19-18(11-16)21(31-26-19)14-4-6-15(23)7-5-14/h4-9,11,17H,2-3,10,12H2,1H3,(H,24,29)

InChI Key

VSGUSOYWWUKFFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NCC5CCCO5

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzoxazole ring through the reaction of 2-aminophenol with an appropriate aldehyde or acid . The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and acyl chlorides . Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzoxazole and triazole rings allow it to bind to enzymes and receptors through hydrogen bonding and π-π stacking interactions . These interactions can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds include other benzoxazole and triazole derivatives, such as:

The uniqueness of 1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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